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The table below summarizes the core pharmacokinetic parameters of paxalisib observed in mouse models

across different studies.

Parameter

Findings in Mouse
Models

Notes | Source

Oral Bioavailability

Plasma Clearance

Brain Penetration
(Kp,uu)

Plasma Protein
Binding

Calibration Range
(HPLC-UV)

6% (monkey) to 76%
(rat); considered
moderate in mice [1].

Low [1] [2].

0.31[1] [2]

Low (Fraction unbound:

0.25 - 0.43 across
species) [1].

111 - 4,989 ng/mL [3].

Data from a multi-species study that included mice

[1].

Contrasts with moderate (rat) and high clearance
(dog, monkey) [1].

Kp,uu represents the unbound drug concentration
ratio between brain and plasma, indicating

significant blood-brain barrier penetration.

High protein binding can limit drug availability.

Used for quantifying plasma concentrations.
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Findings in Mouse

Parameter Notes | Source

Models
Calibration Range 1.24 - 3,762 ng/mL [4]. Used for quantifying blood concentrations from
(LC-MSIMS) Dried Blood Spots (DBS).

Detailed Experimental Protocols for PK Analysis

Here are the methodologies used in key studies to generate the pharmacokinetic data for paxalisib.

Validated HPLC-UV Method for Mouse Plasma

This protocol is designed for the precise quantification of paxalisib in mouse plasma [3].

e Sample Collection & Processing: Plasma samples are obtained from mice. The analyte (paxalisib)
and internal standard (filgotinib) are extracted from the plasma using ethyl acetate as the solvent in a
liquid-liquid extraction process.

e Chromatographic Setup:

o Column: Symmetry C18 (250 x 4.6 mm, 5.0 um), maintained at 40°C.

o Mobile Phase: A gradient of 10 mM ammonium formate and acetonitrile.
o Flow Rate: 0.8 mL/min.

o Injection Volume: 20 pL.

¢ Detection & Analysis: Elution is monitored using a UV detector at Amax 280 nm. Paxalisib and the
internal standard elute at approximately 6.5 and 5.9 minutes, respectively, within a total run time of
10 minutes. The method is fully validated per FDA guidelines, demonstrating precision, accuracy, and
stability.

Validated LC-MS/MS Method for Mouse Dried Blood Spots (DBS)

This method offers an alternative approach using dried blood spots and more modern mass spectrometry

detection [4].

e Sample Collection & Processing: Blood samples are collected and spotted on DBS cards. Discs
are punched out from these spots, and paxalisib is extracted using a liquid-liquid extraction
technique.
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e Chromatographic Setup:
o Column: Chromolith RP-18 end cap (100 x 4.6 mm).
o Mobile Phase: An isocratic elution (constant composition).
o Flow Rate: 0.80 mL/min.
¢ Mass Spectrometry Detection:
o lon Transitions: The MS/MS detects paxalisib by monitoring the transition m/z 383.2 -
309.1. The internal standard (dasatinib) is monitored via m/z 488.1 — 410.1.
e Analysis: The retention times for paxalisib and the internal standard are ~2.13 and 2.06 minutes,
respectively, with a very short total run time of 2.50 minutes.

Experimental Workflow and Pharmacokinetic Context

The following diagrams illustrate the general workflow for conducting these pharmacokinetic studies and the

drug's mechanism of action.
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Diagram 1: Experimental workflow for paxalisib pharmacokinetic studies in mice, showing two primary

analytical paths.
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Diagram 2: The PI3K/mTOR signaling pathway and paxalisib's dual inhibitory mechanism. By targeting
PI3K and mTOR, paxalisib disrupts signals for tumor cell growth and survival [5].

Key Insights for Researchers

e Brain Penetration is a Key Feature: The significant brain penetration (Kp,uu = 0.31) is a major
pharmacokinetic advantage, forming the rationale for its development in treating glioblastoma [1] [2].

e Method Selection Depends on Goals: The HPLC-UV method is a robust, widely accessible
technique, while the LC-MS/MS DBS method offers higher sensitivity, speed, and requires a smaller
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blood volume, which can be crucial in mouse studies [3] [4].

¢ Translation to Human Dosing: Preclinical PK/PD modeling based on mouse xenograft data,
combined with PBPK modeling, has successfully predicted a potentially efficacious human dose of 56
mg, which is aligned with doses being tested in late-stage clinical trials [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Preclinical characterization of the absorption and ... [pubmed.nchi.nim.nih.gov]

2. Preclinical characterization of the absorption and... - Simulations Plus [simulations-plus.com]
3. Validated HPLC-UV method for quantification of paxalisib , a pan... [pubmed.ncbi.nlm.nih.gov]
4. An Application to Pharmacokinetic Study in Mice [pubmed.ncbi.nlm.nih.gov]

5. Inhibitors of phosphoinositide 3-kinase (PI13K) and ... - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Quantitative Pharmacokinetic Data from Mouse Studies].
Smolecule, [2026]. [Online PDF]. Available at:
[https://www.smolecule.com/products/b528760#paxalisib-comparative-pharmacokinetics-mouse-

models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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